Cuprizone
Overview
Description
Mechanism of Action
- Cuprizone-induced demyelination involves both intrinsic and extrinsic pathways. The first mode of action stems from oligodendrocyte intrinsic mechanisms, which we have termed a ‘primary oligodendrogliapathy’. This presumably primary oligodendrocyte insult leads to the activation of astrocytes and microglia, with the latter phagocytosing the degenerating myelin sheaths .
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Bis(cyclohexanone)oxaldihydrazone plays a significant role in biochemical reactions due to its copper-chelating properties. It interacts with copper ions, forming stable complexes that can be quantitatively measured using spectroscopic techniques . This interaction is crucial for the determination of copper concentrations in biological samples. Additionally, Bis(cyclohexanone)oxaldihydrazone is used to study mitochondrial metabolism by inhibiting copper-dependent enzymes, which can lead to insights into mitochondrial dysfunction and related diseases .
Cellular Effects
Bis(cyclohexanone)oxaldihydrazone has profound effects on various cell types and cellular processes. In oligodendroglial cells, it induces cell death, leading to demyelination, a process where the protective myelin sheath around nerve fibers is damaged . This demyelination is accompanied by astrogliosis and microglia activation, which are hallmarks of neuroinflammation . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting copper-dependent enzymatic activities .
Molecular Mechanism
The molecular mechanism of Bis(cyclohexanone)oxaldihydrazone involves its ability to chelate copper ions, thereby inhibiting copper-dependent enzymes. This inhibition disrupts various biochemical pathways, leading to changes in gene expression and cellular metabolism . The compound binds to copper ions with high affinity, forming stable complexes that prevent the normal functioning of copper-dependent enzymes, such as cytochrome c oxidase in the mitochondrial electron transport chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(cyclohexanone)oxaldihydrazone change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods, especially in the presence of strong oxidizing agents or bases . Long-term exposure to Bis(cyclohexanone)oxaldihydrazone can lead to sustained inhibition of copper-dependent enzymes, resulting in prolonged effects on cellular function and metabolism .
Dosage Effects in Animal Models
The effects of Bis(cyclohexanone)oxaldihydrazone vary with different dosages in animal models. At low doses, the compound can effectively chelate copper ions without causing significant toxicity . At higher doses, it can induce toxic effects, including severe demyelination and neuroinflammation . These adverse effects highlight the importance of carefully controlling the dosage when using Bis(cyclohexanone)oxaldihydrazone in experimental studies.
Metabolic Pathways
Bis(cyclohexanone)oxaldihydrazone is involved in metabolic pathways related to copper metabolism. By chelating copper ions, it disrupts the normal function of copper-dependent enzymes, leading to alterations in metabolic flux and metabolite levels . This disruption can provide valuable insights into the role of copper in various metabolic processes and the consequences of copper deficiency or excess .
Transport and Distribution
Within cells and tissues, Bis(cyclohexanone)oxaldihydrazone is transported and distributed based on its interactions with copper ions and other biomolecules. The compound can bind to transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation are influenced by the presence of copper ions and the activity of copper-dependent enzymes .
Subcellular Localization
The subcellular localization of Bis(cyclohexanone)oxaldihydrazone is primarily determined by its interactions with copper ions and copper-dependent enzymes. The compound can be directed to specific compartments or organelles, such as mitochondria, where it exerts its effects on mitochondrial metabolism . Post-translational modifications and targeting signals may also play a role in its subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cuprizone is synthesized through the reaction of cyclohexanone with oxalyldihydrazide. The reaction typically involves the following steps:
Formation of oxalyldihydrazide: Oxalic acid dihydrazide is prepared by reacting hydrazine hydrate with diethyl oxalate.
Condensation Reaction: Cyclohexanone is then reacted with oxalyldihydrazide under acidic conditions to form bis(cyclohexanone)oxalyldihydrazone (this compound).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
Cuprizone undergoes several types of chemical reactions, including:
Coordination Reactions: This compound forms complexes with copper ions, resulting in the formation of blue and green copper-cuprizone complexes.
Common Reagents and Conditions
Copper Ions: this compound reacts with copper(II) ions to form colored complexes.
Aqueous and Non-Aqueous Solvents: The reaction conditions, including the choice of solvent, significantly influence the nature of the products formed
Major Products
Blue Complex: Formed under aqueous conditions with an excess of this compound relative to copper.
Green Complex: Formed in non-aqueous solvents or with an excess of copper ions
Scientific Research Applications
Cuprizone is extensively used in scientific research, particularly in the following areas:
Neurological Studies: This compound is used to induce demyelination in animal models, particularly mice, to study multiple sclerosis and other demyelinating diseases
Neurodegenerative Disorders: Research on diseases such as Alzheimer’s and Parkinson’s disease utilizes this compound to understand the role of myelin and oligodendrocytes
Psychiatric Conditions: This compound models are employed to study psychiatric disorders like schizophrenia and depression
Copper Metabolism: This compound’s ability to chelate copper makes it useful in studies related to copper metabolism and toxicity.
Comparison with Similar Compounds
Cuprizone is unique in its ability to induce demyelination without causing severe motor deficits, unlike other models such as experimental autoimmune encephalomyelitis (EAE) . Similar compounds include:
Triethylenetetramine (TETA): Another copper chelator used in studies of copper metabolism.
D-Penicillamine: Used in the treatment of Wilson’s disease, a genetic disorder of copper metabolism.
Ammonium Tetrathiomolybdate: Employed in the treatment of copper toxicity.
This compound’s specific action on oligodendrocytes and its ability to model demyelination make it a valuable tool in neurological research.
Properties
IUPAC Name |
N,N'-bis(cyclohexylideneamino)oxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c19-13(17-15-11-7-3-1-4-8-11)14(20)18-16-12-9-5-2-6-10-12/h1-10H2,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRJIHMZAQEUJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NN=C2CCCCC2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861909 | |
Record name | Cuprizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370-81-0 | |
Record name | Cuprizone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=370-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cuprizone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cuprizone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanedioic acid, 1,2-bis(2-cyclohexylidenehydrazide) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cuprizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-oxalylbis(cyclohexanone hydrazone) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.118 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CUPRIZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N16U7E0AO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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